molecular formula C13H16N4O3 B1417727 1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid CAS No. 1286709-69-0

1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1417727
M. Wt: 276.29 g/mol
InChI Key: CZHPIYCWLHPHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H16N4O3 and its molecular weight is 276.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitubercular Potential

Dihydropyrimidines, closely related to the queried compound, have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H(37)Rv. Notably, certain compounds in this class exhibited potent antitubercular activity, surpassing the efficacy of isoniazid, a standard antitubercular drug (Trivedi et al., 2010).

Antimicrobial and Anticancer Activities

Pyrazole derivatives, structurally similar to the compound , have been synthesized and characterized. These compounds demonstrated significant in vitro antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than doxorubicin, a reference drug (Hafez et al., 2016).

X-ray Powder Diffraction Data

Compounds with structural similarity to the queried chemical have been utilized as intermediates in the synthesis of significant pharmaceuticals like apixaban. Detailed X-ray powder diffraction data for these compounds are instrumental in understanding their structural properties and potential applications (Qing Wang et al., 2017).

Synthesis and Cyclization Reactions

Research has delved into the synthesis and cyclization reactions involving compounds related to the queried chemical. These compounds have shown to influence the reactivity of cellobiase positively, suggesting their utility in biochemical applications (Mohamed Abd & Gawaad Awas, 2008).

Antimicrobial Evaluation

Pyrimidine derivatives, closely linked to the queried compound, have been synthesized and assessed for their antimicrobial properties. These studies have unveiled the potential of these compounds in developing new antimicrobial agents (A. Farag et al., 2008).

properties

IUPAC Name

1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-propylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-3-5-10-9(12(19)20)7-14-17(10)13-15-8(4-2)6-11(18)16-13/h6-7H,3-5H2,1-2H3,(H,19,20)(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHPIYCWLHPHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2=NC(=CC(=O)N2)CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
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1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid

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